N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spirocyclic dioxane ring and an oxalamide functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide typically involves the formation of the spirocyclic dioxane ring followed by the introduction of the oxalamide group. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spirocyclic dioxane intermediate. This intermediate is then reacted with phenethylamine and oxalyl chloride to yield the final oxalamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed aminocarbonylation has been explored for the efficient synthesis of related compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a potential biolubricant.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The oxalamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic dioxane ring may also contribute to the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide is unique due to its specific combination of a spirocyclic dioxane ring and an oxalamide group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17(20-12-9-15-7-3-1-4-8-15)18(23)21-13-16-14-24-19(25-16)10-5-2-6-11-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXRPBWAPMWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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